molecular formula C17H15BrN2O4 B11789968 Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11789968
M. Wt: 391.2 g/mol
InChI Key: KNFIUFFBQWRRJT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the bromo, hydroxy, and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted benzimidazole derivatives

Scientific Research Applications

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine, hydroxyl, and methoxy groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:

    2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the bromine and methoxy groups, which may result in different biological activities.

    Ethyl 2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

    2-(3-bromo-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the methoxy group, which may influence its solubility and binding interactions.

Biological Activity

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the benzimidazole class. Its unique structure, featuring a benzimidazole core and various functional groups, has attracted attention in medicinal chemistry for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H17BrN2O4
Molecular Weight391.2 g/mol

The presence of bromine, hydroxyl, and methoxy groups enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The functional groups attached to the benzimidazole core enhance its binding affinity to these targets, modulating their activity effectively.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds exhibited IC50 values in the micromolar range against multiple cancer types, suggesting potent anticancer activity .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. The IC50 values for related compounds in inhibiting NF-kB were reported around 2.83 µM, indicating significant potential for reducing inflammation .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Research findings indicate that derivatives of this compound possess minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.156 mg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound may serve as a basis for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including heterocyclization processes using reagents such as sodium dithionite in DMSO at elevated temperatures . Characterization techniques like NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Comparative Studies

Comparative studies involving structurally similar compounds have highlighted the unique biological activities of this compound:

Compound NameStructural FeaturesUnique Properties
2-(3-Bromo-4-hydroxyphenyl)-1H-benzimidazoleLacks methoxy groupPotentially different biological activity
Ethyl 2-(3-chloro-4-hydroxyphenyl)-1H-benzimidazoleChlorine instead of bromineVarying reactivity due to halogen differences
2-(3-Bromo-4-methoxyphenyl)-1H-benzimidazoleLacks hydroxyl groupDifferent solubility and interaction profile

These comparisons underscore how specific substitutions influence the biological activity of benzimidazole derivatives.

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20)

InChI Key

KNFIUFFBQWRRJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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